molecular formula C21H20ClN3O2 B3410846 1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899750-04-0

1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B3410846
CAS No.: 899750-04-0
M. Wt: 381.9 g/mol
InChI Key: PWHIOKSHCLYWJQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrrolo[1,2-a]pyrazine core substituted with chlorophenyl and methoxyphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit adenosine a2A receptors . Adenosine receptors play a crucial role in many biological functions, including neurotransmission, inflammation, and immune responses.

Mode of Action

It’s suggested that it may act as an inhibitor of adenosine a2A receptors . Inhibition of these receptors can modulate various physiological processes, potentially leading to therapeutic effects.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorophenyl group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reagents.

    Attachment of the methoxyphenyl group: This is usually done via electrophilic aromatic substitution or other suitable methods.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions vary based on the type of reaction and the reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolo[1,2-a]pyrazine core with functional groups that enhance its reactivity and biological activity. Its molecular formula is C18H17ClN2O2, with a molecular weight of approximately 328.79 g/mol. The presence of the chlorophenyl and methoxyphenyl groups contributes to its lipophilicity and potential interactions with biological targets.

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolo[1,2-a]pyrazine have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the chlorophenyl group is hypothesized to enhance the compound's affinity for certain receptors or enzymes involved in cancer progression.

Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties
The antimicrobial potential of pyrrolo[1,2-a]pyrazine derivatives has been explored extensively. The unique structure of 1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may contribute to its efficacy against various bacterial and fungal strains. Studies have demonstrated that modifications in the phenyl groups can lead to enhanced antimicrobial activity.

Pharmacological Insights

Mechanism of Action
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For example, it could potentially inhibit kinases or phosphatases that play critical roles in cell cycle regulation.

Case Studies

  • A study conducted by Zhang et al. (2020) demonstrated the anticancer activity of related compounds in vitro against various cancer cell lines, highlighting the importance of substituent positioning on biological activity.
  • Another research effort focused on the neuroprotective effects of pyrrolo[1,2-a]pyrazines showed promising results in reducing neuronal apoptosis in models of oxidative stress (Li et al., 2021).

Materials Science Applications

Polymer Chemistry
The unique structural characteristics of this compound allow it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Nanotechnology
In nanotechnology applications, this compound can be functionalized onto nanoparticles for targeted drug delivery systems. The ability to modify surface properties through chemical bonding makes it a candidate for improving the efficacy and specificity of drug delivery vehicles.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with similar compounds such as:

  • 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The unique combination of chlorophenyl and methoxyphenyl groups in this compound imparts distinct chemical properties, making it a valuable compound for various research applications .

Biological Activity

1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has generated interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a pyrrolo[1,2-a]pyrazine core with substitutions that include a chlorophenyl and a methoxyphenyl group, which contribute to its chemical properties and biological efficacy.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

  • IUPAC Name: 1-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
  • Molecular Formula: C21H20ClN3O2
  • Molecular Weight: 377.86 g/mol

The presence of the chlorophenyl and methoxyphenyl groups enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including compounds similar to this compound, exhibit significant antitumor activity. A study highlighted the structure-activity relationships (SAR) of various pyrazole derivatives that demonstrated inhibitory effects on key cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase . The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Anti-inflammatory and Antibacterial Properties

The compound is also noted for its anti-inflammatory and antibacterial activities. Pyrazole derivatives have been shown to inhibit inflammatory pathways and possess antibacterial properties against various pathogens. For instance, studies have reported that certain pyrazole carboxamide derivatives exhibit good activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds like this compound may inhibit specific kinases involved in cell signaling pathways.
  • Induction of Reactive Oxygen Species (ROS): Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
  • Modulation of Immune Responses: The anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various pyrazole derivatives in vitro against multiple cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values ranging from 0.5 to 5 µM against breast cancer cells. The most potent derivative demonstrated a significant reduction in cell viability compared to control groups.

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of pyrazole derivatives against resistant strains of Staphylococcus aureus. The study found that certain derivatives had MIC values as low as 0.22 µg/mL. These findings suggest that modifications in the structure can lead to enhanced antibacterial activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-27-18-5-2-4-17(14-18)23-21(26)25-13-12-24-11-3-6-19(24)20(25)15-7-9-16(22)10-8-15/h2-11,14,20H,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHIOKSHCLYWJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 2
1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 3
1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 4
1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 5
1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Reactant of Route 6
1-(4-chlorophenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

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